Benzenemethanamine, 3,5-difluoro-N-propyl-
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Overview
Description
Benzenemethanamine, 3,5-difluoro-N-propyl-: is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, and an N-propyl group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 3,5-difluoro-N-propyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzaldehyde and N-propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C).
Reaction Steps: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired amine product.
Industrial Production Methods: In an industrial setting, the production of Benzenemethanamine, 3,5-difluoro-N-propyl- may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: Benzenemethanamine, 3,5-difluoro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas, Pd/C catalyst.
Substitution: Nucleophiles like OH-, NH3, and other amines.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry: Benzenemethanamine, 3,5-difluoro-N-propyl- is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: In the industrial sector, Benzenemethanamine, 3,5-difluoro-N-propyl- is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3,5-difluoro-N-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
- Benzenemethanamine, 3,4-difluoro-N-propyl-
- Benzenemethanamine, 3,5-difluoro-N-hydroxy-
Comparison:
- Structural Differences: The position of the fluorine atoms and the presence of additional functional groups (e.g., hydroxy group) distinguish these compounds from Benzenemethanamine, 3,5-difluoro-N-propyl-.
- Chemical Properties: These structural differences lead to variations in chemical reactivity, solubility, and stability.
- Applications: While similar compounds may share some applications, Benzenemethanamine, 3,5-difluoro-N-propyl- is unique in its specific interactions and potential uses in research and industry.
Properties
CAS No. |
90390-30-0 |
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Molecular Formula |
C10H13F2N |
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-3-13-7-8-4-9(11)6-10(12)5-8/h4-6,13H,2-3,7H2,1H3 |
InChI Key |
SOOBCOHBHTWLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
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